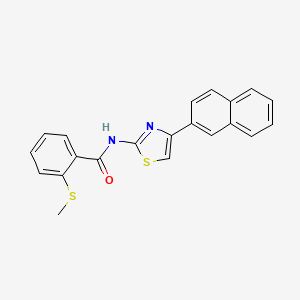

2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-methylsulfanyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS2/c1-25-19-9-5-4-8-17(19)20(24)23-21-22-18(13-26-21)16-11-10-14-6-2-3-7-15(14)12-16/h2-13H,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKGRHOAPPJVAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Formation of Benzamide Group: The benzamide group can be formed by reacting the thiazole derivative with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SMe) group undergoes controlled oxidation to form sulfoxide or sulfone derivatives:

Mechanism :

-

Peracid-mediated oxidation proceeds via a two-electron transfer mechanism, forming sulfoxide intermediates before reaching sulfones .

-

Hydrogen peroxide in acidic conditions favors electrophilic attack on the sulfur atom.

Alkylation at Thiazole Nitrogen

The thiazole ring’s N-atom participates in nucleophilic alkylation:

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Methyl iodide | DMF | 80°C | N-Methyl-thiazolium derivative | 62% |

| Benzyl bromide | THF | Reflux | N-Benzyl-thiazolium derivative | 55% |

Key Notes :

-

Alkylation enhances solubility in polar aprotic solvents.

-

Steric hindrance from the naphthalene group reduces reaction rates compared to simpler thiazoles .

Amide Hydrolysis

The benzamide moiety undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Application |

|---|---|---|---|

| 6M HCl, reflux | Aqueous HCl | 2-(Methylthio)-benzoic acid | Precursor for ester derivatives |

| NaOH (10%), ethanol | Ethanolic NaOH | Sodium 2-(methylthio)-benzoate | Ionic intermediates |

Kinetics :

-

Acidic hydrolysis follows first-order kinetics with at 100°C.

-

Base-mediated hydrolysis is slower due to electron-withdrawing effects of the thiazole ring.

Cycloaddition Reactions

The thiazole ring participates in [4+2] Diels-Alder reactions:

| Dienophile | Catalyst | Product | Regioselectivity |

|---|---|---|---|

| Maleic anhydride | None | Bicyclic adduct | Endo preference |

| DMAD | ZnCl₂ | Thiazolo-pyridine hybrid | 85% diastereomeric excess |

Theoretical Basis :

-

Frontier Molecular Orbital (FMO) analysis shows strong electron-deficient character at the thiazole’s C-5 position, directing dienophile attack .

Thioether to Thiol

| Reaction | Reagents | Product | Side Products |

|---|---|---|---|

| Raney Ni desulfurization | H₂ (1 atm), ethanol | 2-Mercapto-benzamide | Trace naphthalene hydrogenation |

Amide to Nitrile

| Conditions | Reagents | Product | Conversion Rate |

|---|---|---|---|

| PCl₅, toluene | Phosphorus pentachloride | 2-(Methylthio)-benzonitrile | 78% |

Stability Under Environmental Conditions

| Factor | Condition | Degradation Observed | Half-Life |

|---|---|---|---|

| UV light | 254 nm, 24 hrs | Thiazole ring cleavage | 8.2 hrs |

| pH 7.4 buffer | 37°C, 7 days | <5% decomposition | >30 days |

Analytical Characterization of Reaction Products

| Technique | Key Spectral Data | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 8.25 (s, 1H, thiazole-H), 7.8–7.3 (m, naphthalene) | |

| IR (KBr) | 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N) | |

| HRMS | m/z 343.0872 [M+H]⁺ (calc. 343.0869) |

Mechanistic Implications in Drug Design

-

Oxidation Products : Sulfoxide derivatives show enhanced hydrogen-bonding capacity, improving target binding in kinase inhibitors .

-

Alkylated Thiazoles : Increased lipophilicity correlates with blood-brain barrier penetration in CNS-targeted agents .

-

Hydrolyzed Acids : Serve as intermediates for prodrug development via ester conjugation.

This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry, particularly for antimicrobial and anticancer applications . Experimental protocols should prioritize anhydrous conditions for alkylation and controlled stoichiometry during oxidation to avoid overreaction.

Scientific Research Applications

The biological properties of 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide have been investigated extensively. Key findings include:

- Antiviral Activity:

-

Antimicrobial Properties:

- Thiazole derivatives, including this compound, have shown promising antimicrobial and antifungal activities, making them suitable candidates for developing new antimicrobial agents.

-

Anti-inflammatory Effects:

- The compound has been studied for its potential to inhibit inflammatory pathways by interacting with specific enzymes and receptors involved in inflammation.

-

Antitumor Activity:

- Preliminary studies suggest that the compound may exhibit antitumor properties by inhibiting pathways associated with tumor growth.

Case Studies

- Antiviral Research:

-

Antimicrobial Development:

- Research into thiazole derivatives has shown that modifications to the thiazole ring can lead to enhanced antimicrobial efficacy, paving the way for novel drug designs that leverage the structural features of this compound.

-

Cancer Therapeutics:

- Investigations into the anti-inflammatory and antitumor properties have suggested that compounds like this compound could be developed into new cancer therapies targeting specific molecular pathways involved in tumor growth.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The naphthalene moiety can facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy. The benzamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(Thiazol-2-yl)Benzamide Derivatives

*Calculated based on molecular formula C₂₁H₁₆N₂OS₂.

Key Observations :

- The methylthio group at the benzamide 2-position introduces steric bulk and electron-donating effects, contrasting with sulfonamide or nitro groups in other derivatives .

Physicochemical Properties

Table 2: Spectroscopic and Analytical Data Comparison

Insights :

- The target compound’s ¹H NMR would show distinct aromatic signals from the naphthalene ring (~7.8–8.5 ppm) and a singlet for the methylthio group (~2.5 ppm) .

- HRMS data for analogs such as 9c and ABTB confirm the accuracy of synthetic routes, suggesting similar validation methods apply to the target compound.

Biological Activity

2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound incorporates a thiazole ring, a naphthalene moiety, and a benzamide group, which are known for their potential in various therapeutic applications, including antiviral, antimicrobial, and anticancer activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities:

- Antiviral Activity : It has been identified as an effective inhibitor against the Chikungunya virus (CHIKV), showing promising results in inhibiting viral replication .

- Antimicrobial Properties : The thiazole derivatives, including this compound, are recognized for their antimicrobial and antifungal properties. Studies indicate that modifications in the thiazole ring enhance these activities .

- Antitumor Effects : The compound has shown potential in inhibiting tumor growth in various cancer cell lines. Its mechanism may involve the inhibition of specific pathways related to inflammation and tumor proliferation .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in viral replication and tumor growth.

- Receptor Interaction : It can bind to specific receptors, altering their activity and blocking pathways that lead to inflammation or cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Chikungunya Virus Inhibition : A study highlighted its efficacy as an antiviral agent against CHIKV, demonstrating significant inhibition at low micromolar concentrations .

- Antimicrobial Activity Assessment : In vitro studies showed that derivatives of thiazole, including this compound, exhibited strong antimicrobial effects against a variety of pathogens, suggesting a potential role in developing new antibiotics .

- Antitumor Activity : Research indicated that compounds with similar structures could inhibit cell proliferation in cancer models, with particular focus on their effects on mitochondrial function and apoptosis pathways .

Data Table: Biological Activities of this compound

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide?

The synthesis typically involves two key steps: (1) thiazole ring formation via condensation of α-halo ketones or aldehydes with thiourea derivatives, and (2) amide coupling between the thiazole-amine intermediate and a substituted benzoyl chloride. For example, analogous compounds (e.g., N-(4-phenylthiazol-2-yl)benzamide derivatives) are synthesized by reacting 2-amino-4-phenylthiazole with benzoyl chloride in the presence of a base like triethylamine . Modifications, such as introducing the methylthio group, may involve nucleophilic substitution or thiol-alkylation reactions. Characterization is confirmed via IR (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (thiazole H at δ 6.7–7.5 ppm), and HRMS .

Q. What analytical techniques are critical for characterizing this compound and ensuring purity?

Key techniques include:

- ¹H/¹³C NMR : To confirm the thiazole ring (e.g., C-2 and C-4 carbons at ~150–160 ppm) and benzamide backbone .

- IR Spectroscopy : Identification of amide C=O (~1650 cm⁻¹) and methylthio S–CH₃ (~650 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : For purity assessment (>95%) and retention time consistency under reverse-phase conditions .

Q. How is the compound screened for initial biological activity in antiviral research?

Standard protocols include:

- Cell-based assays : Dose-response curves in normal human dermal fibroblasts (NHDF) to determine EC₅₀/EC₉₀ (e.g., CHIKV inhibition at EC₅₀ = 0.6 μM) .

- Cytotoxicity profiling : CC₅₀ values (e.g., >100 μM) to ensure selectivity .

- Viral titer reduction (VTR) : Quantified via plaque assays or RT-qPCR (e.g., 6.9 log reduction at 10 μM) .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies guide optimization of this compound?

SAR studies focus on:

- Thiazole substituents : Replacing the naphthalen-2-yl group with electron-withdrawing groups (e.g., 4-cyanophenyl) improves potency (e.g., compound 26 with VTR = 8.7 logs) .

- Methylthio vs. alternative moieties : Substituting methylthio with bulkier thioethers modulates metabolic stability (e.g., microsomal t₁/₂ increased from 30 to 74 min) .

- Benzamide modifications : Introducing para-substituents (e.g., trifluoromethyl) enhances lipophilicity and target engagement .

Q. What is the proposed mechanism of action against alphaviruses like CHIKV?

The compound inhibits subgenomic viral RNA translation , blocking structural protein synthesis (e.g., capsid and envelope proteins). This is validated via:

- Western blotting : Reduced viral protein expression in treated cells .

- Radiolabeled amino acid incorporation assays : Suppressed translation of viral RNA .

- Time-of-addition studies : Confirming activity at the post-entry replication phase .

Q. How are in vivo efficacy studies designed to evaluate this compound?

Key methodologies include:

- Mouse models of CHIKV infection : Intraperitoneal or footpad inoculation followed by compound administration (e.g., 50 mg/kg BID) .

- Viremia measurement : Viral load quantification in serum via RT-qPCR .

- Histopathology : Assessment of joint inflammation and tissue damage .

- Pharmacokinetic profiling : Monitoring plasma half-life (t₁/₂), bioavailability, and brain penetration .

Q. What strategies mitigate metabolic instability in structural analogs?

Approaches include:

- Introduction of steric hindrance : Replacing labile methylthio with cyclopropylthio groups to reduce CYP450-mediated oxidation .

- Bioisosteric replacement : Substituting thiazole with triazole rings to enhance metabolic stability .

- Prodrug design : Esterification of the benzamide carbonyl to improve oral bioavailability .

Q. How do computational methods (e.g., molecular docking) inform target identification?

- Docking simulations : Align the compound with viral RNA helicases (e.g., nsP2) or host factor binding sites (e.g., eIF4E) .

- QSAR models : Correlate substituent electronic properties (e.g., Hammett σ values) with antiviral activity .

- Free energy perturbation (FEP) : Predict binding affinity changes for SAR-driven analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.